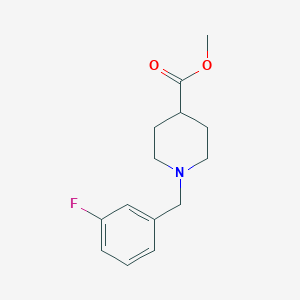

Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO2/c1-18-14(17)12-5-7-16(8-6-12)10-11-3-2-4-13(15)9-11/h2-4,9,12H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDVRSAZKXOIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382423 | |

| Record name | Methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383146-94-9 | |

| Record name | Methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate

Foreword

This compound is a key synthetic intermediate, valued in medicinal chemistry and drug development for its versatile piperidine core and fluorobenzyl moiety. Its structure serves as a foundational scaffold for a variety of biologically active molecules, including T-type calcium channel blockers[1]. This guide provides a comprehensive technical overview of the principal synthetic pathways to this compound, grounded in established chemical principles and supported by practical, field-proven insights. Designed for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind experimental choices, ensuring a deep and actionable understanding of the synthetic process.

Strategic Analysis of Synthetic Pathways

The synthesis of the target molecule is primarily approached through two robust and widely adopted strategies: Reductive Amination and Direct N-Alkylation . The choice between these pathways often depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions.

A retrosynthetic analysis reveals two logical disconnections of the tertiary amine bond:

-

C-N Bond Disconnection (Reductive Amination Route): This approach disconnects the benzyl-nitrogen bond, identifying methyl 4-piperidinecarboxylate and 3-fluorobenzaldehyde as the primary precursors. This is a convergent approach that forms the key bond via an iminium intermediate.

-

C-N Bond Disconnection (N-Alkylation Route): This strategy also disconnects the benzyl-nitrogen bond but frames the reaction as a nucleophilic substitution. It utilizes methyl 4-piperidinecarboxylate as the nucleophile and a 3-fluorobenzyl halide as the electrophile.

Caption: High-level retrosynthetic strategies for the target molecule.

Pathway I: Synthesis via Reductive Amination

Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds. The reaction proceeds in a single pot by first forming an iminium ion from the condensation of an amine and an aldehyde, which is then reduced in situ by a selective reducing agent.

Mechanistic Rationale & Experimental Causality

The primary advantage of this pathway is its operational simplicity and the mild conditions employed. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[2] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is mild enough that it will not readily reduce the aldehyde starting material but is sufficiently reactive to reduce the iminium intermediate formed upon condensation of the amine and aldehyde. This selectivity allows all reagents to be combined at the start of the reaction (a "direct" reductive amination) without the need to pre-form the imine.[2][3]

Caption: Workflow for the reductive amination synthesis pathway.

Detailed Experimental Protocol (Representative)

This protocol is a generalized representation based on standard procedures for reductive amination.[3]

-

Reagent Preparation: To a round-bottom flask, add methyl 4-piperidinecarboxylate hydrochloride (1.0 eq) and 3-fluorobenzaldehyde (1.1 eq). Dissolve the solids in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

-

Amine Neutralization: Add triethylamine (Et₃N) (1.2 eq) to the solution to neutralize the hydrochloride salt and liberate the free secondary amine. Stir for 10-15 minutes at room temperature.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the mixture in portions over 10 minutes. Note: The reaction is often mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 6 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Pathway II: Synthesis via N-Alkylation

This classical approach relies on the nucleophilicity of the piperidine nitrogen to displace a leaving group on an electrophilic benzyl species, forming the target C-N bond via an Sₙ2 reaction.

Mechanistic Rationale & Experimental Causality

The success of this pathway hinges on the selection of a suitable base and solvent. The base is required to deprotonate the piperidine nitrogen (if starting from the hydrochloride salt) or to scavenge the acid generated during the reaction, thereby driving the equilibrium towards the product. A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine is essential to prevent competition with the piperidine nucleophile.[4][5] Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the cation of the base without solvating the amine nucleophile, thus enhancing its reactivity.[4] Heat is often required to achieve a reasonable reaction rate.

Caption: Workflow for the N-alkylation synthesis pathway.

Detailed Experimental Protocol (Representative)

This protocol is a generalized representation based on standard N-alkylation procedures.[4][5]

-

Reagent Preparation: In a round-bottom flask, suspend methyl 4-piperidinecarboxylate hydrochloride (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Electrophile: Add 3-fluorobenzyl bromide (1.1 eq) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir overnight. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and dilute it with water. Extract the aqueous mixture three times with ethyl acetate.

-

Isolation: Combine the organic extracts and wash them with water, followed by saturated brine to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the final product.

Product Characterization & Data

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 383146-94-9 | [6] |

| Molecular Formula | C₁₄H₁₈FNO₂ | [6] |

| Molecular Weight | 251.30 g/mol | [6] |

| Appearance | Solid | [6] |

| InChI Key | BZDVRSAZKXOIHL-UHFFFAOYSA-N | [6] |

Spectroscopic Analysis (Expected Data)

The following data are predicted based on the structure and analysis of similar compounds found in the literature.[5][7][8]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30-7.20 (m, 1H, Ar-H)

-

δ 7.10-6.90 (m, 3H, Ar-H)

-

δ 3.68 (s, 3H, -OCH₃)

-

δ 3.52 (s, 2H, Ar-CH₂-)

-

δ 2.90-2.80 (m, 2H, Piperidine-H)

-

δ 2.35-2.25 (m, 1H, Piperidine-H)

-

δ 2.15-2.05 (m, 2H, Piperidine-H)

-

δ 1.95-1.75 (m, 4H, Piperidine-H)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 175.0 (C=O)

-

δ 163.0 (d, J ≈ 245 Hz, C-F)

-

δ 141.0 (d, J ≈ 7 Hz, Ar-C)

-

δ 129.8 (d, J ≈ 8 Hz, Ar-CH)

-

δ 124.5 (s, Ar-CH)

-

δ 115.0 (d, J ≈ 21 Hz, Ar-CH)

-

δ 114.0 (d, J ≈ 22 Hz, Ar-CH)

-

δ 62.5 (Ar-CH₂)

-

δ 53.0 (Piperidine C-2, C-6)

-

δ 51.6 (-OCH₃)

-

δ 41.0 (Piperidine C-4)

-

δ 28.5 (Piperidine C-3, C-5)

-

-

Mass Spectrometry (ESI+):

-

m/z calculated for C₁₄H₁₉FNO₂ [M+H]⁺: 252.14. Found: 252.1.

-

Concluding Remarks

Both reductive amination and N-alkylation represent reliable and scalable methods for the synthesis of this compound. The reductive amination pathway, particularly with STAB, offers the advantages of mild reaction conditions and operational simplicity, making it highly attractive for laboratory-scale synthesis and library generation. The N-alkylation route, while often requiring harsher conditions, is a robust alternative that can be cost-effective depending on the price of the corresponding benzyl halide. The choice of synthesis is ultimately a strategic decision based on the specific constraints and goals of the research or development program. The characterization data presented provide a benchmark for verifying the successful synthesis and purity of this valuable chemical intermediate.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]

-

Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]

-

Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice. PubMed. [Link]

-

Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry. [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. PubMed. [Link]

-

Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PubMed Central. [Link]

Sources

- 1. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. rsc.org [rsc.org]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 6. This compound 383146-94-9 [sigmaaldrich.com]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate

Introduction

Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The N-benzyl piperidine motif is a versatile scaffold frequently employed to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The incorporation of a fluorine atom on the benzyl ring can further influence metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive overview of the anticipated physicochemical properties of this compound and details the experimental protocols for their determination, offering a framework for researchers engaged in its synthesis, characterization, and application.

The structure of this compound combines the core of methyl 4-piperidinecarboxylate with a 3-fluorobenzyl group attached to the piperidine nitrogen. Understanding the interplay between these two components is crucial for predicting the overall properties of the molecule.

Predicted Physicochemical Properties

| Property | Predicted Value/State | Rationale |

| Molecular Formula | C₁₄H₁₈FNO₂ | Sum of atomic constituents. |

| Molecular Weight | 251.30 g/mol | Calculated from the molecular formula. |

| Physical State | Liquid or low-melting solid | Based on the properties of the parent fragments. Methyl 4-piperidinecarboxylate is a liquid[2], and 3-fluorobenzylamine is also a liquid.[3][4][5] |

| Boiling Point | > 200 °C at atmospheric pressure | Expected to be significantly higher than methyl 4-piperidinecarboxylate (93 °C at 10 mmHg)[2] and 3-fluorobenzylamine (82 °C at 16 mmHg)[3] due to increased molecular weight. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). | The piperidine nitrogen and ester group provide some polarity, but the benzyl ring and overall carbon framework suggest limited aqueous solubility. The molecule is expected to be soluble in dilute aqueous acid due to the basicity of the tertiary amine.[6] |

| pKa | 8.0 - 9.0 | The piperidine nitrogen is a tertiary amine. The pKa is predicted to be slightly lower than that of simple alkylamines due to the electron-withdrawing effect of the benzyl group, but still in the basic range. The predicted pKa of 3-fluorobenzylamine is approximately 8.80.[4] |

Experimental Determination of Physicochemical Properties

The following section details the step-by-step methodologies for the experimental validation of the predicted physicochemical properties.

Melting and Boiling Point Determination

The physical state at ambient temperature will dictate whether a melting or boiling point is the primary characteristic.

The melting point provides a crucial indication of purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is increased at a steady rate.

-

Initial Determination: A rapid heating rate (10-20°C/min) is used to determine an approximate melting range.

-

Accurate Determination: The measurement is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reducing the heating rate to 1-2°C/min.[8]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8]

Given the expected high boiling point, determination under reduced pressure is advisable to prevent decomposition.

Experimental Protocol (Thiele Tube Method):

-

Apparatus Setup: A small amount of the liquid (2-3 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is attached to a thermometer.

-

Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[9] The heat is then removed.

-

Data Recording: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point at that atmospheric pressure.[9]

-

Pressure Correction: If the determination is not performed at standard atmospheric pressure, a nomograph can be used to correct the boiling point.

Workflow for Melting/Boiling Point Determination

Caption: Workflow for determining the melting or boiling point.

Solubility Profile

A systematic approach to solubility testing can provide significant information about the polarity and functional groups present in the molecule.[6]

Experimental Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be used, including water, 5% HCl, 5% NaOH, and common organic solvents like methanol, ethyl acetate, and hexane.

-

Procedure: To approximately 1 mL of the solvent in a test tube, add a small amount of the compound (around 10-20 mg).

-

Observation: The mixture is agitated, and the solubility is observed. For liquid samples, miscibility is assessed.

-

Interpretation:

-

Solubility in 5% HCl: Indicates the presence of a basic functional group, such as the tertiary amine in the piperidine ring.[6]

-

Insolubility in 5% NaOH: Confirms the absence of acidic functional groups.

-

Solubility in Water: Will indicate the overall polarity. Limited solubility is expected.

-

Solubility in Organic Solvents: Will establish its suitability for use in various reaction and purification conditions.

-

pKa Determination

The pKa is a measure of the acidity of the conjugate acid of the amine. It is a critical parameter for understanding the ionization state of the molecule at physiological pH.

Experimental Protocol (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa corresponds to the pH at the half-equivalence point.

Logical Flow for pKa Determination

Caption: Step-wise process for pKa determination via potentiometric titration.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band is expected in the range of 1735-1750 cm⁻¹.[10]

-

C-O Stretch (Ester): Two bands are anticipated in the 1000-1300 cm⁻¹ region.[10]

-

Aromatic C-H Stretch: A weak absorption is expected just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks will be observed in the 1450-1600 cm⁻¹ region.[11]

-

C-F Stretch: A strong band is expected in the 1000-1400 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR:

-

Aromatic Protons: Signals are expected in the 6.8-7.4 ppm region. The fluorine atom will cause characteristic splitting patterns.

-

Methyl Ester Protons (-OCH₃): A singlet will appear around 3.7 ppm.

-

Benzyl Protons (-CH₂-Ar): A singlet is expected around 3.5 ppm.

-

Piperidine Protons: A series of multiplets will be observed in the 1.5-3.0 ppm range.[12][13]

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal is expected around 170-175 ppm.

-

Aromatic Carbons: Signals will be in the 110-165 ppm range. The carbon directly attached to the fluorine atom will show a large coupling constant (¹JCF).[14]

-

Methyl Ester Carbon (-OCH₃): A signal will appear around 51 ppm.

-

Benzyl Carbon (-CH₂-Ar): A signal is expected around 63 ppm.

-

Piperidine Carbons: Signals will be observed in the 25-55 ppm range.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 251.30).

-

Key Fragmentation Patterns:

-

Alpha-Cleavage: The most characteristic fragmentation of N-benzylpiperidines is the cleavage of the bond beta to the nitrogen, leading to the formation of a stable tropylium ion (m/z = 91) or a fluorotropylium ion (m/z = 109).[15]

-

Loss of the Ester Group: Fragmentation involving the loss of the methoxycarbonyl group (-COOCH₃) or methoxy group (-OCH₃) is also expected.

-

Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage, leading to various smaller fragment ions.[15]

-

Expected Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of this compound. By leveraging knowledge of its structural components and applying standardized experimental protocols, researchers can obtain reliable data crucial for its application in drug discovery and development. The methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for further investigation of this and related compounds.

References

-

Yahia, M., & Sundman, O. (2022). Decreasing the melting point? Replacing benzyl chloride with a lignin-degradation product in cellulose etherification. ResearchGate. Available at: [Link]

-

Juranic, I. (2014). Simple Method for the Estimation of pKa of Amines. ResearchGate. Available at: [Link]

-

PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Unknown. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Available at: [Link]

-

PubChem. (n.d.). Methyl 1-Methyl-4-piperidinecarboxylate. PubChem. Available at: [Link]

-

PubChem. (n.d.). 3-Fluorobenzylamine. PubChem. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link]

-

MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available at: [Link]

-

Unknown. (2021). experiment (1) determination of melting points. Available at: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Unknown. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Available at: [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. BYJU'S. Available at: [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern for... ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

-

Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris. Available at: [Link]

-

JoVE. (2020). Video: Boiling Points - Procedure. JoVE. Available at: [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1). PubChem. Available at: [Link]

-

University of Calgary. (n.d.). Melting point determination. Available at: [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. ResearchGate. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. Available at: [Link]

-

ACS Publications. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education. Available at: [Link]

-

Chemsrc. (n.d.). Methyl piperidine-4-carboxylate. Chemsrc. Available at: [Link]

-

Unknown. (n.d.). Organic Chemistry LABORATORY. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. University of Calgary. Available at: [Link]

-

Juranic, I. (2014). Simple Method for the Estimation of pKa of Amines†. CROATICA CHEMICA ACTA. Available at: [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. BYJU'S. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (n.d.). Piperidine. Wikipedia. Available at: [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. SALTISE. Available at: [Link]

-

Unknown. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Fluorobenzylamine CAS#: 100-82-3 [chemicalbook.com]

- 5. 3-フルオロベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 13. hmdb.ca [hmdb.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate (CAS Number 865763-97-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate is a substituted piperidine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, which combines a piperidine-4-carboxylate core with a 3-fluorobenzyl group, makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. The incorporation of a fluorine atom on the benzyl moiety is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, plausible synthetic routes with detailed experimental protocols, and expected analytical characterization.

Chemical Properties and Data

A summary of the key chemical properties for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 865763-97-5 | |

| Molecular Formula | C₁₄H₁₈FNO₂ | |

| Molecular Weight | 251.30 g/mol | |

| Appearance | Solid | |

| SMILES | O=C(OC)C1CCN(CC2=CC(F)=CC=C2)CC1 | |

| InChI | 1S/C14H18FNO2/c1-18-14(17)12-5-7-16(8-6-12)10-11-3-2-4-13(15)9-11/h2-4,9,12H,5-8,10H2,1H3 |

Synthesis Methodologies

The synthesis of this compound can be achieved through several established synthetic routes. The two most common and efficient methods are N-alkylation and reductive amination . The choice between these methods often depends on the availability of starting materials and desired reaction conditions.

N-Alkylation of Methyl Piperidine-4-carboxylate

This is a direct and widely used method for the synthesis of N-substituted piperidines. The reaction involves the nucleophilic substitution of a suitable leaving group on the benzyl moiety by the secondary amine of the piperidine ring.

Materials:

-

Methyl piperidine-4-carboxylate

-

3-Fluorobenzyl bromide (or chloride)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile or Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of methyl piperidine-4-carboxylate (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 3-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): The base is crucial to neutralize the hydrobromic acid (HBr) formed during the reaction, which would otherwise protonate the piperidine nitrogen, rendering it non-nucleophilic.

-

Solvent (Acetonitrile/DMF): These polar aprotic solvents are excellent for SN2 reactions as they solvate the cation of the base while leaving the anion (carbonate) reactive.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.

Caption: N-Alkylation Synthetic Pathway.

Reductive Amination

Reductive amination is another powerful method for forming C-N bonds. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of a secondary amine with an aldehyde, followed by in-situ reduction.

Materials:

-

Methyl piperidine-4-carboxylate

-

3-Fluorobenzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount, if using NaBH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of methyl piperidine-4-carboxylate (1.0 eq) and 3-fluorobenzaldehyde (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid (if using NaBH₃CN).

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to acidic conditions than other borohydrides, making it ideal for this reaction.

-

Solvent (DCM/DCE): These non-protic solvents are suitable for reductive amination as they do not interfere with the reducing agent or the iminium ion intermediate.

-

Acid Catalyst: A catalytic amount of acetic acid can accelerate the formation of the iminium ion, especially when using less reactive aldehydes or amines.

Caption: Reductive Amination Synthetic Pathway.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorobenzyl group, the benzylic protons, the methoxy group of the ester, and the protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each environment. The coupling patterns of the aromatic protons will be indicative of the 1,3-disubstitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling visible for the carbon attached to fluorine and its neighbors), the benzylic carbon, the methoxy carbon, and the carbons of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 252.13.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups. The spectrum of the target compound is expected to show a strong absorption band for the C=O stretch of the ester group (around 1730 cm⁻¹), as well as C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule.

Potential Applications and Biological Activity

Substituted piperidines are a common scaffold in many approved drugs and clinical candidates. The presence of the 3-fluorobenzyl group in this compound makes it an interesting building block for the synthesis of novel compounds with potential biological activity. Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism and can also influence receptor binding affinity.

While specific biological activity for this exact compound is not extensively documented in publicly available literature, related fluorinated piperidine derivatives have shown potential as therapeutics for diabetes and Alzheimer's disease.[1] Further research is warranted to explore the pharmacological profile of derivatives synthesized from this versatile intermediate.

References

-

Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved from [Link]

- Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 116523.

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.

- (n.d.). Copies of 1H, 13C, 19F NMR spectra.

- Stefańska, K., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Stark, F., et al. (2019). Alkylation Strategy on piperidine-4 carboxylate.

-

PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

- Stefańska, K., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine.

- Saify, Z. S., et al. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 66(10), 659-665.

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

- Shishkov, S. V., et al. (2022).

- Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(21), 5030.

- Prat, D., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(3), 809-813.

- Matassini, C., et al. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Organic & Biomolecular Chemistry, 16(2), 189-202.

-

PubChem. (n.d.). Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. Retrieved from [Link]

- Dahl, S. L., et al. (2024). A modular and scalable continuous platform for the synthesis of the local anaesthetic mepivacaine. Green Chemistry, 26(4), 2313-2321.

-

ResearchGate. (n.d.). Reductive amination and amide synthesis. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Methyl 4-(aminocarbonyl)-4-[(4-fluorophenyl)amino]-1-piperidinecarboxylate. Retrieved from [Link]

- UNIPI. (2023).

-

Sci-Hub. (1998). 1H and13C NMR spectroscopy of some 4-(p-fluorobenzoyl)piperidine derivatives. Retrieved from [Link]

- BenchChem. (2025).

- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2366-2377.

-

PubChem. (n.d.). Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate. Retrieved from [Link]

- Al-Abdullah, E. S., et al. (2022). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 27(19), 6296.

- ACADIA Pharmaceuticals Inc. (2020). Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C. U.S.

- Grote, C., et al. (2023). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 9(7), 724.

- Bhatt, N. D., & Nimavat, K. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal for Pharmaceutical Research Scholars, 2(2), 11-16.

- ACADIA Pharmaceuticals Inc. (2006). Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)

- Maciejewska, D., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267.

- Der Pharma Chemica. (n.d.).

Sources

Abstract: The piperidine ring is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in a multitude of pharmaceuticals and natural products.[1][2] Its distinct three-dimensional structure provides an ideal framework for the precise spatial arrangement of substituents, which is critical for optimizing drug-target interactions.[3] This technical guide offers an in-depth examination of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate, a representative N-substituted piperidine derivative. We will explore its synthesis via reductive amination, methods for creating related analogs, key analytical characterization techniques, and its significance as a building block in modern drug discovery, particularly for agents targeting the central nervous system (CNS). This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals engaged in pharmaceutical development.

Introduction: The Enduring Importance of the Piperidine Scaffold

The six-membered nitrogen-containing heterocycle known as piperidine is a "privileged scaffold" in drug design.[1][3] Its ubiquity is remarkable, appearing in over twenty classes of pharmaceuticals, from anticancer agents to treatments for Alzheimer's disease.[2][4][5] The power of the piperidine motif lies in its unique combination of properties:

-

Stereochemical Richness: The stable chair conformation of the piperidine ring allows for the precise and predictable three-dimensional placement of functional groups, which is essential for tailoring interactions with complex biological targets like enzymes and receptors.[3]

-

Physicochemical Modulation: The basic nitrogen atom serves as a versatile handle. It can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor. This allows chemists to fine-tune critical drug-like properties such as solubility and lipophilicity, which directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][6]

-

Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation, enhancing the potential for longer in-vivo half-lives of drug candidates.[6]

The subject of this guide, This compound (CAS 383146-94-9), exemplifies the strategic combination of these features.[7] The structure marries the piperidine core with a fluorobenzyl group—a common moiety for probing interactions in CNS targets—and a methyl ester at the 4-position, which provides a convenient point for further chemical modification.

Synthesis of this compound

The most direct and widely used method for preparing N-benzyl piperidine derivatives is through reductive amination.[2][8] This powerful reaction forms a new carbon-nitrogen bond by condensing an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[8]

Retrosynthetic Analysis & Strategy

A retrosynthetic approach to the target molecule reveals a straightforward disconnection at the benzylic C-N bond. This points to two primary starting materials: methyl piperidine-4-carboxylate and 3-fluorobenzaldehyde .

The causality behind this choice is compelling: both precursors are commercially available, and reductive amination is a robust, high-yielding reaction with well-understood mechanisms and a broad tolerance for various functional groups.[9]

Key Synthetic Method: Reductive Amination

The reaction proceeds in a one-pot fashion. The piperidine nitrogen attacks the carbonyl carbon of the aldehyde, forming a hemiaminal, which then dehydrates to form an iminium ion. A mild reducing agent, present in the reaction mixture, selectively reduces this iminium ion to the final tertiary amine product.

Choice of Reducing Agent: While various reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and selectivity. It is less reactive towards the starting aldehyde than other common agents like sodium borohydride (NaBH₄), minimizing the undesired side reaction of reducing the aldehyde to benzyl alcohol.[8] An alternative, borane-pyridine complex (BAP), has also been shown to be effective and avoids the formation of nitrile impurities that can sometimes occur with cyanide-containing reagents like NaCNBH₃.[9]

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles of reductive amination.[9]

Materials:

-

Methyl piperidine-4-carboxylate (1.0 eq)

-

3-Fluorobenzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic amount, ~0.1 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl piperidine-4-carboxylate and anhydrous dichloromethane. Stir until fully dissolved.

-

Addition of Reagents: Add 3-fluorobenzaldehyde followed by a catalytic amount of acetic acid. The acid serves to protonate the carbonyl oxygen, activating the aldehyde for nucleophilic attack and facilitating the dehydration of the hemiaminal intermediate. Stir the mixture at room temperature for 20-30 minutes.

-

Reduction: Add sodium triacetoxyborohydride in one portion. The reaction is typically exothermic; a slight increase in temperature may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine has been consumed (typically 2-4 hours).

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound as a pure compound.

Synthesis of Related Piperidine Derivatives

The true power of this scaffold lies in its modularity. The core synthesis can be readily adapted to produce a diverse library of analogs for structure-activity relationship (SAR) studies.

Variation of the N-Arylmethyl Group

By substituting 3-fluorobenzaldehyde with other commercially available aldehydes, a wide range of N-substituted analogs can be generated. This allows for systematic exploration of how electronics (electron-donating vs. electron-withdrawing groups) and sterics on the aromatic ring affect biological activity.

| Entry | Aldehyde Used | Resulting N-Substituent |

| 1 | 3-Fluorobenzaldehyde | 3-Fluorobenzyl |

| 2 | 4-Chlorobenzaldehyde | 4-Chlorobenzyl |

| 3 | 3-Methoxybenzaldehyde | 3-Methoxybenzyl |

| 4 | Pyridine-3-carbaldehyde | 3-Pyridylmethyl |

| 5 | 2-Naphthaldehyde | 2-Naphthylmethyl |

Modification of the C4-Ester

The methyl ester at the C4 position is a versatile functional group handle for further derivatization.

-

Amide Formation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines (using standard peptide coupling reagents like HATU or EDC) to form a library of amides.

-

Reduction: The ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding primary alcohol, 1-(3-fluorobenzyl)piperidin-4-yl)methanol. This alcohol can then be used in etherification or other reactions.

Spectroscopic Characterization

Unambiguous characterization of the synthesized compounds is critical. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10][11]

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

NMR provides detailed information about the molecular structure. For this compound, key expected signals include:

-

¹H NMR:

-

A singlet around 3.6-3.7 ppm for the methyl ester (-OCH₃) protons.

-

A singlet around 3.5 ppm for the benzylic (-CH₂-) protons.

-

A complex set of multiplets between 1.5-3.0 ppm for the piperidine ring protons.

-

A multiplet in the aromatic region (6.9-7.4 ppm) corresponding to the 3-fluorobenzyl group.

-

-

¹³C NMR:

-

A signal around 175 ppm for the ester carbonyl carbon.

-

Signals in the aromatic region (113-164 ppm), with characteristic C-F couplings.

-

A signal around 62 ppm for the benzylic carbon.

-

Signals between 28-53 ppm for the piperidine ring carbons.

-

A signal around 51 ppm for the methyl ester carbon.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For the target molecule (C₁₄H₁₈FNO₂), the expected molecular weight is 251.30 g/mol .[7] Using electrospray ionization (ESI) in positive mode, the primary observed ion would be the protonated molecule [M+H]⁺ at m/z 252.3.

| Technique | Expected Result for C₁₄H₁₈FNO₂ | Purpose |

| ¹H NMR | Signals for methyl ester, benzyl, piperidine, and aromatic protons. | Confirms proton environment and connectivity. |

| ¹³C NMR | Signals for carbonyl, aromatic, benzyl, piperidine, and methyl carbons. | Confirms carbon backbone structure. |

| MS (ESI+) | [M+H]⁺ at m/z ≈ 252.3 | Confirms molecular weight and formula. |

Applications in Drug Discovery

N-substituted piperidines are cornerstone structures in the development of CNS-active drugs.[12][13] The benzylpiperidine motif, in particular, provides excellent binding to the catalytic sites of various enzymes and receptors.[5]

-

Scaffold for CNS Agents: The lipophilic nature of the benzyl group combined with the basicity of the piperidine nitrogen facilitates crossing the blood-brain barrier, a critical requirement for CNS drugs.[6][14]

-

Structure-Activity Relationship (SAR) Insights: The fluorine atom on the benzyl ring is a bioisosteric replacement for hydrogen. It can alter the molecule's electronic properties and metabolic stability and can form specific hydrogen bonds or dipole interactions with a target protein, often leading to enhanced binding affinity or selectivity.[15][16]

-

Building Block for Complex Molecules: This compound is not typically an active pharmaceutical ingredient itself, but rather a key intermediate or building block. The ester at C4 allows for the attachment of larger, more complex chemical moieties to build molecules with desired pharmacological profiles. For example, similar structures are precursors for potent and selective agonists or antagonists for various receptors.[15]

Conclusion and Future Outlook

This compound is a valuable chemical entity that embodies the principles of modern medicinal chemistry. Its synthesis is efficient and scalable, and its structure is primed for diversification. As a building block, it enables the systematic exploration of chemical space around the privileged piperidine scaffold. The continued use of such well-designed intermediates will be instrumental in the development of the next generation of therapeutics, particularly for challenging neurological and psychiatric disorders where precise molecular targeting is paramount.

References

- Benchchem. (n.d.). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.

- Gatiatulin, A. G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Published on PubMed Central.

- Clemente, F., Matassini, C., & Cardona, F. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.

- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International.

- ResearchGate. (n.d.). Piperidine derivatives scope of this review.

- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.

- PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.

- PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives.

- Benchchem. (n.d.). Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design.

- PubMed. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling.

- Benchchem. (n.d.). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.

- ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- Sigma-Aldrich. (n.d.). This compound.

- Westaway, S. M., et al. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry. Published on PubMed.

- Westaway, S. M., et al. (2009). Discovery of N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)ace tyl]-4-piperidinamine (GSK962040), the First Small Molecule Motilin Receptor Agonist Clinical Candidate. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound 383146-94-9 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate: Synthesis, Characterization, and Application in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate, a key starting material in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust and validated synthesis protocol, and elucidate its strategic application in the development of therapeutic agents, with a particular focus on inhibitors of human neutrophil elastase. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this versatile chemical scaffold.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals. Its saturated, heterocyclic structure allows for precise three-dimensional positioning of substituent groups, enabling tailored interactions with biological targets. When combined with synthetically valuable moieties like the 3-fluorobenzyl group, the resulting building block, this compound, becomes a powerful tool for lead optimization.

The introduction of a fluorine atom onto the benzyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] The carbon-fluorine bond is exceptionally strong, resisting oxidative metabolism by cytochrome P450 enzymes, which can prolong the in vivo half-life of a drug candidate.[2] Specifically, the 3-fluoro substitution pattern offers a unique electronic profile that can influence molecular conformation and interactions without adding significant steric bulk. This makes the title compound a sought-after intermediate for synthesizing complex molecules targeting a range of diseases, from neurological disorders to inflammatory conditions.[3][4]

Physicochemical Properties & Structural Characterization

Accurate characterization is the bedrock of chemical synthesis, ensuring the identity and purity of the material. This compound is typically a solid at room temperature. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 383146-94-9 | |

| Molecular Formula | C₁₄H₁₈FNO₂ | |

| Molecular Weight | 251.30 g/mol | |

| Appearance | Solid | |

| SMILES | O=C(OC)C1CCN(CC2=CC(F)=CC=C2)CC1 | |

| InChI Key | BZDVRSAZKXOIHL-UHFFFAOYSA-N |

Structural Validation: The identity of the synthesized compound must be unequivocally confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity.[5][6] The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorobenzyl group, the piperidine ring protons, the benzylic methylene protons, and the methyl ester singlet.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight through the detection of the molecular ion peak [M+H]⁺.

-

Infrared (IR) Spectroscopy: Will show a characteristic strong carbonyl (C=O) stretch from the ester group, typically around 1730 cm⁻¹.

Core Synthesis: N-Alkylation Strategy

The most direct and widely employed method for synthesizing this compound is the nucleophilic substitution (SN2) reaction between Methyl 4-piperidinecarboxylate (also known as methyl isonipecotate) and a suitable 3-fluorobenzyl halide.[7]

Causality of Experimental Design:

-

Choice of Base: The reaction requires a non-nucleophilic base to neutralize the hydrohalic acid byproduct (HBr or HCl). Potassium carbonate (K₂CO₃) is an ideal choice as it is inexpensive, effective, and minimally interferes with the reaction.[8] Stronger bases or nucleophilic amines could lead to side reactions, such as ester hydrolysis or quaternization of the piperidine nitrogen.[7]

-

Solvent Selection: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is preferred.[8] These solvents effectively dissolve the reactants and stabilize the transition state of the SN2 reaction without participating in it.

-

Reaction Temperature: Moderate heating (e.g., 60-80 °C) is typically sufficient to drive the reaction to completion in a reasonable timeframe without promoting decomposition.[7]

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-piperidinecarboxylate (1.0 eq.).[9]

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and a suitable volume of dry acetonitrile to create a stirrable slurry.

-

Alkylation: Add 3-fluorobenzyl bromide (1.1 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary to yield the final product.

Application in Drug Synthesis: A Scaffold for HNE Inhibitors

A primary application of this starting material is in the synthesis of potent inhibitors for human neutrophil elastase (HNE). HNE is a serine protease implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[10][11] Overactivity of HNE leads to the degradation of connective tissue in the lungs.[12] Therefore, inhibiting HNE is a key therapeutic strategy.[13][14]

This compound serves as a versatile scaffold that can be readily elaborated. A common synthetic sequence involves:

-

Ester Hydrolysis: The methyl ester is saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to yield the corresponding carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid is then coupled with a diverse range of amine-containing fragments using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to generate a library of potential HNE inhibitors.

The 3-fluorobenzyl group often serves to occupy a key hydrophobic pocket in the enzyme's active site, while the amide portion and its substituents are designed to form critical hydrogen bonds and other interactions with the enzyme.

Caption: Elaboration of the starting material into a potential HNE inhibitor.

Safety, Handling, and Storage

This compound is classified as acutely toxic if swallowed (GHS06).

-

Hazard Codes: H301 (Toxic if swallowed).

-

Precautionary Codes: P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth).

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place, tightly sealed to prevent moisture ingress.

Conclusion

This compound is a high-value starting material whose utility is rooted in the strategic combination of the robust piperidine core and the electronically and metabolically favorable 3-fluorobenzyl group. Its straightforward synthesis via N-alkylation and its versatile functional handle (the methyl ester) make it an essential building block for constructing complex molecular architectures. Its demonstrated role in the development of HNE inhibitors highlights its significance and potential for future drug discovery campaigns targeting inflammatory diseases and beyond.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available from: [Link]

-

Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PubMed Central. Available from: [Link]

-

Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. PubChem. Available from: [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]

-

Procedure for N-alkylation of Piperidine? ResearchGate. Available from: [Link]

-

Neutrophil Elastase Inhibitors. National Institutes of Health (NIH). Available from: [Link]

-

Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. PubMed. Available from: [Link]

-

The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available from: [Link]

-

The Role of 3-Fluorobenzyl Chloride in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. MDPI. Available from: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: [Link]

-

Non-peptidic inhibitors of human neutrophil elastase: the design and synthesis of sulfonanilide-containing inhibitors. PubMed. Available from: [Link]

-

The role of fluorine in medicinal chemistry. ResearchGate. Available from: [Link]

-

N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

-

Methyl 4-(aminocarbonyl)-4-[(4-fluorophenyl)amino]-1-piperidinecarboxylate. CAS Common Chemistry. Available from: [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available from: [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. Available from: [Link]

-

The Natural Polypeptides as Significant Elastase Inhibitors. Frontiers. Available from: [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. Available from: [Link]

-

Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Available from: [Link]

-

Methyl-containing pharmaceuticals: Methylation in drug design. PubMed. Available from: [Link]

-

Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. Available from: [Link]

-

The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. Pharmaffiliates. Available from: [Link]

-

Design, synthesis and evaluation of N-benzoylindazole derivatives and analogues as inhibitors of human neutrophil elastase. National Institutes of Health (NIH). Available from: [Link]

-

New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. PubMed. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 9. Methyl 4-Piperidinecarboxylate | 2971-79-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Non-peptidic inhibitors of human neutrophil elastase: the design and synthesis of sulfonanilide-containing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and evaluation of N-benzoylindazole derivatives and analogues as inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Carboxylate Core: A Scaffold for CNS-Acting Therapeutics

An In-depth Technical Guide on the Discovery and History of Substituted Piperidine Carboxylates for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Legacy of a Privileged Scaffold

The substituted piperidine carboxylate framework represents a quintessential "privileged scaffold" in medicinal chemistry, a core molecular structure that has given rise to a remarkable diversity of clinically significant therapeutics. This guide provides a comprehensive exploration of the discovery and historical development of this versatile chemical class, tracing its journey from early serendipitous findings to its current status as a cornerstone in the development of drugs targeting the central nervous system (CNS). We will delve into the key scientific breakthroughs, the evolution of synthetic strategies, and the structure-activity relationship (SAR) studies that have defined this field. For drug development professionals, understanding this history is not merely an academic exercise; it offers critical insights into the chemical intuition and pharmacological principles that continue to drive innovation.

The narrative of substituted piperidine carboxylates is largely bifurcated into two major therapeutic domains: potent analgesics and CNS stimulants. This guide will follow these parallel, yet distinct, evolutionary paths, highlighting the pivotal discoveries of pethidine, fentanyl, and methylphenidate. Through a detailed examination of these case studies, we will illuminate the scientific rationale and experimental choices that propelled this scaffold to the forefront of modern pharmacology.

Part 1: The Dawn of a New Era in Analgesia - The Pethidine Story

The history of substituted piperidine carboxylates as therapeutic agents begins in the late 1930s, a period of intensive research into synthetic alternatives to morphine. The impetus was to create analgesics with the efficacy of morphine but with a reduced side-effect profile, particularly addiction liability.

A Serendipitous Discovery

The breakthrough came from the German chemist Otto Eisleb at IG Farben in 1938.[1] Eisleb was not initially searching for an opioid. His work was focused on synthesizing potential anticholinergic agents, compounds that could block the action of the neurotransmitter acetylcholine, with potential applications as antispasmodics.[2] During the pharmacological screening of a series of phenylpiperidine derivatives, Otto Schaumann identified the potent analgesic properties of ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, a compound that would come to be known as pethidine, or meperidine in the United States.[1][2]

This discovery was a landmark moment for several reasons. First, it demonstrated that potent analgesic activity was not exclusive to the complex polycyclic structure of morphine. German chemists had astutely focused on the piperidine ring within the morphine structure as a potential pharmacophore, a decision that proved to be incredibly fruitful.[3] Second, pethidine was the first fully synthetic opioid, opening the floodgates for the development of a vast new class of analgesics.[1] For much of the 20th century, pethidine became a widely prescribed opioid for moderate to severe pain.[1][4]

Part 2: The Quest for Unprecedented Potency - Fentanyl and Its Analogs

The discovery of pethidine laid the foundation, but it was the pioneering work of Dr. Paul Janssen in the 1950s and 60s that truly unlocked the extraordinary potential of the 4-phenylpiperidine scaffold. Janssen's systematic approach to drug discovery, which involved the synthesis and pharmacological evaluation of hundreds of analogs, led to the creation of fentanyl, an opioid estimated to be 50 to 100 times more potent than morphine.[5]

From Pethidine to Fentanyl: A Masterclass in SAR

Janssen's research began with modifications of the pethidine structure. He hypothesized that replacing the methyl group on the piperidine nitrogen with a larger aralkyl group could enhance potency. This led to a series of compounds with increased analgesic activity. The pivotal breakthrough occurred with the synthesis of fentanyl in 1959.[6][7] Fentanyl's structure, N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide, while related to pethidine, has a key structural difference: the ester linkage of pethidine is replaced by a more stable propionanilide group.

Fentanyl was first synthesized by Paul Janssen in 1960 and received approval for medical use in the United States in 1968.[5] It was initially introduced as an intravenous anesthetic under the brand name Sublimaze.[6] The success of fentanyl spurred the development of a series of even more potent analogs, including:

-

Sufentanil: 5 to 10 times more potent than fentanyl.

-

Alfentanil: Less potent but with a more rapid onset and shorter duration of action.

-

Remifentanil: An ultra-short-acting opioid, metabolized by non-specific esterases in the blood and tissues.

The development of these analogs demonstrates a sophisticated understanding of the structure-activity relationships within the 4-anilidopiperidine class.

Quantitative Structure-Activity Relationship (QSAR) of Fentanyl Analogs

The following table summarizes the relative potencies of key pethidine and fentanyl-related opioids, illustrating the dramatic impact of structural modifications on analgesic activity.

| Compound | Structure | Relative Potency (Morphine = 1) |

| Morphine | (Reference) | 1 |

| Pethidine | Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate | 0.1 |

| Fentanyl | N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide | 50-100 |

| Sufentanil | N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide | 500-1000 |

| Carfentanil | Methyl 4-((1-oxopropyl)phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate | 10,000 |

Data compiled from various pharmacological sources.

Part 3: A Different Path - The Emergence of Methylphenidate